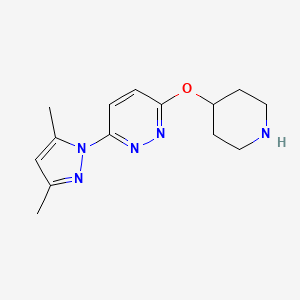

3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can be optimized for scale-up. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been reported . This process includes nucleophilic aromatic substitution, hydrogenation, and iodination steps. Another paper describes a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation, which can be performed chemically or electrochemically . Additionally, novel methods for synthesizing related compounds, such as 3-(pyrrolidin-1-yl)piperidine, have been proposed, which are more suitable for large-scale production .

Molecular Structure Analysis

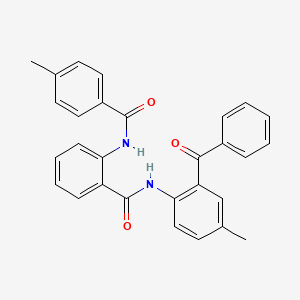

Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine moieties have been conducted using X-ray crystallography, Hirshfeld, and DFT calculations . These studies provide insights into the intermolecular interactions and electronic properties of the compounds. For example, the dominant interactions in the analyzed compounds include H...H, N...H, and H...C contacts, which are crucial for molecular packing .

Chemical Reactions Analysis

The synthesis of pyrazole and piperidine derivatives often involves reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds . The reactivity of these compounds allows for the creation of a diverse range of derivatives, including those containing benzofuran moieties, which are confirmed by spectral data and elemental analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the polarity of the s-triazine derivatives is indicated by their dipole moments, with different substituents leading to variations in these values . The antimicrobial and antifungal activities of pyrazole-containing s-triazine derivatives have also been evaluated, demonstrating the biological relevance of these compounds .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that derivatives of pyrazole and piperidine, similar to "3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine," show promising antibacterial and antifungal activities. For instance, certain compounds have demonstrated significant inhibitory effects against a variety of bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhi, as well as fungal species like Candida albicans. The mechanism of action often involves disrupting microbial biofilms or inhibiting essential bacterial enzymes, contributing to their antimicrobial efficacy (Mekky & Sanad, 2020; Sharma et al., 2017).

Anticancer Potential

The synthesis and investigation of new compounds bearing the pyrazole and piperidine moieties have also been directed towards exploring their potential anticancer activities. Some derivatives have been found to exhibit cytotoxic effects against various cancer cell lines, suggesting their utility as leads in the development of novel anticancer agents. The specific mechanisms through which these compounds exert their anticancer effects remain an area of active research (Patel et al., 2012).

Biofilm Inhibition

Biofilm formation by bacteria is a significant factor in the development of persistent and chronic bacterial infections. Studies on derivatives of "this compound" have shown that these compounds can effectively inhibit the formation of bacterial biofilms. This biofilm inhibitory activity is particularly relevant in the context of treating infections that are resistant to conventional antibiotic therapies (Mekky & Sanad, 2020).

Molecular Structure and Interactions

Further research into the molecular structure of these compounds, utilizing techniques such as X-ray crystallography and DFT calculations, has provided insights into their intermolecular interactions. These studies are crucial for understanding how modifications to the molecular structure can impact the biological activity and potential applications of these compounds (Shawish et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-10-9-11(2)19(18-10)13-3-4-14(17-16-13)20-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRORZNHBUMDPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)OC3CCNCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

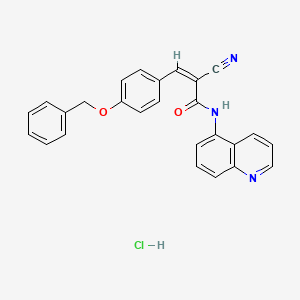

![N-[2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]ethyl]prop-2-enamide](/img/structure/B2557056.png)

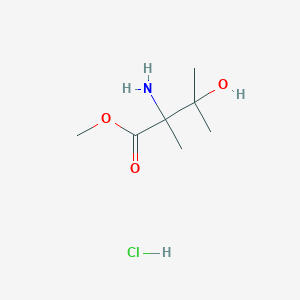

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557064.png)

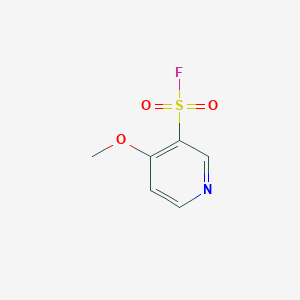

![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid](/img/structure/B2557065.png)

![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)